molecular formula C11H21NO2 B1435148 Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate CAS No. 2092461-56-6

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B1435148
CAS No.: 2092461-56-6
M. Wt: 199.29 g/mol
InChI Key: HBEXWSRVKOEVLO-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclobutane, featuring a tert-butyl group, an amino group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylcyclobutanecarboxylate with an amine source under controlled conditions. One common method includes the use of tert-butyl 3,3-dimethylcyclobutanecarboxylate and ammonia or an amine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for applications requiring specific spatial and electronic configurations, such as in the design of novel pharmaceuticals or advanced materials .

Properties

IUPAC Name

tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9(2,3)14-8(13)11(12)6-10(4,5)7-11/h6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEXWSRVKOEVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tert-butyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

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